

# The Discovery and Scientific History of Cyanide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

### Introduction

Cyanide, a chemical entity composed of a carbon atom triple-bonded to a nitrogen atom (C=N), has a rich and multifaceted history intertwined with significant scientific advancements. From the accidental creation of a revolutionary synthetic pigment to its critical role in metallurgy and its profound impact on our understanding of cellular respiration, the story of cyanide is one of serendipity, innovation, and a growing awareness of its potent biological activity. This technical guide provides an in-depth exploration of the discovery and history of cyanide compounds, detailing key experiments, quantitative data, and the fundamental scientific principles that have emerged from their study.

# The Dawn of Cyanide Chemistry: Prussian Blue

The history of cyanide compounds begins not with the isolation of the **cyanide ion** itself, but with the synthesis of a vibrant and stable blue pigment.

## **Accidental Discovery**

Around 1706, the German paint maker Johann Jacob Diesbach, while working in the laboratory of alchemist Johann Konrad Dippel in Berlin, accidentally synthesized the first modern synthetic pigment: Prussian blue.[1] Diesbach was attempting to create a red cochineal-based pigment, a process that required potash (potassium carbonate). He used a batch of potash that had



been contaminated with animal oil during one of Dippel's experiments.[1][2] This contaminated potash, when reacted with iron sulfate and cochineal, unexpectedly produced a deep blue precipitate instead of the intended red lake.[1] The "animal" component, likely from blood, introduced the necessary nitrogen and carbon to form what would later be identified as an iron-cyanide complex.[2][3]

## **Early Experimental Protocols and Analysis**

The secret of Prussian blue's synthesis was closely guarded until 1724, when a recipe was published by John Woodward in the Philosophical Transactions of the Royal Society of London. [4][5] This early method, though lacking the precision of modern chemistry, laid the groundwork for future investigations into this new class of compounds.

Experimental Protocol: 18th-Century Synthesis of Prussian Blue (Woodward, 1724)

Objective: To synthesize Prussian blue pigment using materials and methods available in the early 18th century.

#### Materials:

- Crude tartar (potassium bitartrate)
- Crude nitre (potassium nitrate)
- Dried ox blood
- Green vitriol (ferrous sulfate, FeSO<sub>4</sub>·7H<sub>2</sub>O)
- Alum (potassium aluminum sulfate, KAl(SO<sub>4</sub>)<sub>2</sub>·12H<sub>2</sub>O)
- Spirit of salt (hydrochloric acid, HCl)
- Water

#### Methodology:

Preparation of the Lye:



- A mixture of crude tartar and crude nitre was subjected to calcination (strong heating).
- The resulting product was then calcined again with dried ox blood. This step was crucial for the formation of the cyanide precursor.[4] The calcination of the nitrogen- and carbon-containing blood with the alkali (potash) formed potassium cyanide in the mixture.[3]
- Formation of the Precipitate:
  - The calcined residue was boiled in water to create a lye (an alkaline solution), which was then filtered. This "blood lye" contained the dissolved potassium cyanide.[2][3]
  - A solution of green vitriol and alum was mixed with the blood lye, resulting in the formation of a greenish-brown precipitate.[2][3]
- Development of the Blue Color:
  - The precipitate was then treated with spirit of salt (hydrochloric acid). This acidification step is essential for the formation of the final Prussian blue pigment.[2]
  - The resulting deep blue solid was washed and dried.[2]

Quantitative Data from 18th-Century Syntheses

Quantitative records from this period are scarce and variable. However, analyses of historical recipes provide some insight into the proportions and yields.



Referenc e	Dried Ox Blood (parts)	Alkali (parts)	Green Vitriol (parts)	Alum (parts)	Spirit of Salt (parts)	Reported Yield (% of alkali mass)
Woodward (1724)	4	4 (crude tartar), 4 (crude nitre)	1	8	2-3	Not Reported
Brown (1724)	4	4 (salt of tartar)	1	8	2-3	~25%
Dossie (1758)	Not specified	Not specified (pearl- ashes)	Lower proportion than Woodward	Not specified	Lower proportion than Woodward	~19%
Data compiled from ACS Omega.[4] [6]						

# Isolation and Characterization of Hydrogen Cyanide

The intense color of Prussian blue hinted at a novel chemical component, which intrigued chemists of the 18th century.

# Scheele's Landmark Experiment

In 1782, the Swedish chemist Carl Wilhelm Scheele conducted a series of experiments that led to the first isolation of what is now known as hydrogen cyanide (HCN).[7][8][9] By treating Prussian blue with sulfuric acid and heating the mixture, he was able to distill a volatile, colorless liquid with a distinct bitter almond smell.[10] He named this new substance Blausäure, which translates to "blue acid," due to its acidic nature and its origin from Prussian blue.[10] In English, it became known as prussic acid.[10]

Experimental Protocol: Isolation of Hydrocyanic Acid (Scheele, 1782, Reconstructed)



Objective: To isolate hydrocyanic acid from Prussian blue.

#### Materials:

- Prussian blue pigment
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Water
- Distillation apparatus

#### Methodology:

- A slurry of Prussian blue and water was prepared in a distillation flask.
- Sulfuric acid was carefully added to the slurry. The acid breaks down the iron-cyanide complex.
- The mixture was gently heated.
- A volatile liquid (an aqueous solution of hydrogen cyanide) was distilled and collected in a receiving flask, likely cooled with water.
- Scheele noted the characteristic smell and acidic properties of the distillate.

## **Further Characterization**

Following Scheele's discovery, other scientists further elucidated the nature of this new compound.

- 1787: The French chemist Claude Louis Berthollet demonstrated that prussic acid did not contain oxygen, a significant finding that challenged the prevailing theory that all acids must contain oxygen.
- 1811: Joseph Louis Gay-Lussac prepared pure, liquefied hydrogen cyanide.[11]
- 1815: Gay-Lussac determined the chemical formula of hydrogen cyanide to be HCN.[9]



# Cyanide in Metallurgy: The Gold Rush Revolution

While Scheele had noted as early as 1783 that gold could dissolve in an aqueous solution of cyanide, the practical application of this discovery would not be realized for another century.[12] The burgeoning gold rushes of the 19th century created a demand for more efficient extraction methods, as traditional techniques like mercury amalgamation were inefficient for low-grade or pyritic ores.[13]

#### The MacArthur-Forrest Process

In 1887, Scottish chemist John Stewart MacArthur, along with his collaborators Robert and William Forrest, patented the "MacArthur-Forrest process" for gold extraction.[11][12][14] This cyanidation process revolutionized the gold mining industry by providing an economical way to extract gold from previously unworkable low-grade ores.[13] The process was first successfully applied commercially in 1890 on the Witwatersrand goldfields of South Africa.[12]

The core of the process is the chemical reaction now known as the Elsner Equation:

 $4 \text{ Au} + 8 \text{ NaCN} + O_2 + 2 \text{ H}_2\text{O} \rightarrow 4 \text{ Na[Au(CN)}_2] + 4 \text{ NaOH}$ 

In this reaction, gold (Au) is oxidized and reacts with sodium cyanide (NaCN) in the presence of oxygen (O<sub>2</sub>) to form a stable, water-soluble gold-cyanide complex, sodium dicyanoaurate(I) (Na[Au(CN)<sub>2</sub>]).[12]

Experimental Protocol: The MacArthur-Forrest Cyanidation Process

Objective: To extract gold from finely ground ore using a dilute cyanide solution.

#### Materials:

- Finely crushed gold-bearing ore
- Dilute solution of sodium cyanide (NaCN) or potassium cyanide (KCN)
- Lime (calcium oxide, CaO) to maintain alkaline pH
- Zinc (Zn) shavings or dust



- · Leaching vats
- Precipitation tanks

#### Methodology:

- Leaching:
  - Finely ground ore is placed in large vats.
  - A dilute cyanide solution (typically 0.01% to 0.05% NaCN) is percolated through the ore.
    [13] Oxygen from the air is a crucial reactant.
  - Lime is added to the solution to maintain a pH between 10 and 11, which prevents the formation of highly volatile and toxic hydrogen cyanide gas.[12]
  - The gold dissolves into the solution, forming the soluble dicyanoaurate(I) complex. This solution is known as the "pregnant solution."
- Precipitation:
  - The pregnant solution is separated from the solid ore tailings.
  - The solution is then brought into contact with zinc shavings or dust.
  - Zinc, being more reactive than gold, displaces the gold from the cyanide complex in a cementation reaction: 2 Na[Au(CN)<sub>2</sub>] + Zn → Na<sub>2</sub>[Zn(CN)<sub>4</sub>] + 2 Au
- Refining:
  - The precipitated gold is collected, melted, and cast into bullion.

Quantitative Data: Gold Cyanidation Efficiency

The MacArthur-Forrest process dramatically increased gold recovery rates, making previously uneconomical deposits viable.



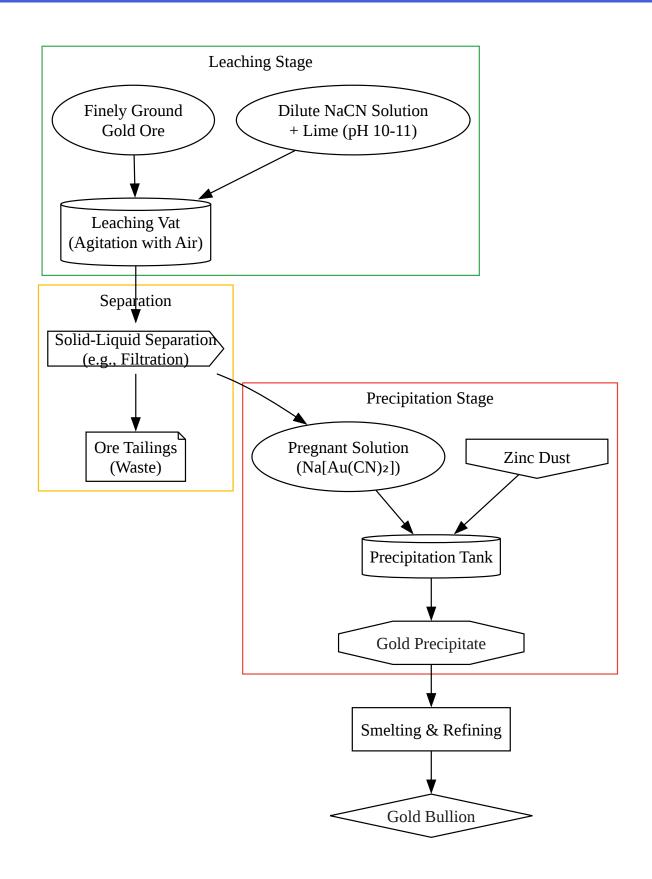
Ore Type	Traditional Recovery (Amalgamation)	MacArthur-Forrest Process Recovery
Free-milling ores	~60-70%	>90%
Refractory/Pyritic ores	<50%	Up to 96%
Data compiled from various historical mining reports.[12] [13]		

A 2023 study on gold leaching provided modern data showing the effect of cyanide concentration on recovery, echoing the principles discovered in the 19th century.

NaCN Concentration (ppm)	Gold Recovery (%)	Silver Recovery (%)			
600	96.5	91.4			
700	97.9	91.1			
800	96.5	91.8			
Data from a 48-hour leach test					

Data from a 48-hour leach test at pH 10.2-10.5.[15]





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# **Industrial Synthesis: The Andrussow Process**

The increasing use of cyanides in mining and the burgeoning chemical industry necessitated a method for large-scale, economical production of hydrogen cyanide. In 1927, Leonid Andrussow developed an industrial process based on the catalytic oxidation of methane and ammonia.[16] This method, known as the Andrussow process, remains a dominant route for HCN production today.[16]

The primary reaction is:  $2 CH_4 + 2 NH_3 + 3 O_2 \rightarrow 2 HCN + 6 H_2O$ 

This reaction is highly exothermic and is typically carried out at temperatures around 1200°C over a platinum-rhodium alloy catalyst.[16][17]

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// Separation and Purification WasteHeatBoiler [label="Waste Heat Boiler", shape=box, fillcolor="#FFFFFF"]; AmmoniaScrubber [label="Ammonia Scrubber\n(H<sub>2</sub>SO<sub>4</sub>)", shape=box, fillcolor="#FFFFFF"]; HCN\_Absorber [label="HCN Absorber\n(Cold Water)", shape=box, fillcolor="#FFFFFF"]; HCN\_Rectifier [label="HCN Rectifier\n(Distillation)", shape=box, fillcolor="#FFFFFF"];

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// Reactor Reactor [label="Andrussow Reactor\n~1200°C\nPt/Rh Catalyst", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFF"];



// Separation and Purification WasteHeatBoiler [label="Waste Heat Boiler", shape=box, fillcolor="#FFFFFF"]; AmmoniaScrubber [label="Ammonia Scrubber\n(H<sub>2</sub>SO<sub>4</sub>)", shape=box, fillcolor="#FFFFFF"]; HCN\_Absorber [label="HCN Absorber\n(Cold Water)", shape=box, fillcolor="#FFFFFF"]; HCN\_Rectifier [label="HCN Rectifier\n(Distillation)", shape=box, fillcolor="#FFFFFF"];

// Outputs PureHCN [label="Pure HCN", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffGas [label="Off-Gas\n(N<sub>2</sub>, H<sub>2</sub>, CO)", shape=note, fillcolor="#FFFFFF"]; AmmoniumSulfate [label="(NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>", shape=note, fillcolor="#FFFFFF"];

// Connections Methane -> Reactor; Ammonia -> Reactor; Air -> Reactor; Reactor -> WasteHeatBoiler [label="Hot Gas Mixture"]; WasteHeatBoiler -> AmmoniaScrubber; AmmoniaScrubber -> HCN\_Absorber; AmmoniaScrubber -> AmmoniumSulfate [style=dashed]; HCN\_Absorber -> HCN\_Rectifier [label="HCN Solution"]; HCN\_Absorber -> OffGas [style=dashed]; HCN\_Rectifier -> PureHCN; } Simplified Workflow of the Industrial Andrussow Process.

# **Cyanide in Photography**

The light-sensitive properties of certain iron-cyanide complexes led to their application in the nascent field of photography.

## The Cyanotype Process

In 1842, the astronomer and chemist Sir John Herschel invented the cyanotype process, a simple and elegant method for creating photographic prints.[18][19] The process relies on the photochemical reduction of ferric (Fe<sup>3+</sup>) salts to ferrous (Fe<sup>2+</sup>) salts by UV light. The ferrous ions then react with potassium ferricyanide to form insoluble Prussian blue.

Experimental Protocol: The Original Cyanotype Process (Herschel, 1842)

Objective: To create a photographic print using the cyanotype process.

#### Materials:

• Solution A: 20% (w/v) solution of ferric ammonium citrate (green variety) in distilled water.



- Solution B: 8.1% (w/v) solution of potassium ferricyanide (K₃[Fe(CN)<sub>6</sub>]) in distilled water.[18]
- Paper or other absorbent substrate.
- A negative or objects to create a photogram.
- UV light source (e.g., sunlight).
- · Water for rinsing.

#### Methodology:

- Sensitizer Preparation: In subdued light, equal volumes of Solution A and Solution B are mixed.
- Coating: The mixed sensitizer solution is evenly coated onto the paper and allowed to dry completely in the dark. The sensitized paper is a pale yellow-green color.
- Exposure: The negative or object is placed in contact with the sensitized paper and exposed to a UV light source. The exposed areas will turn a bronze or gray color.
- Development and Fixing: The print is washed in running water for several minutes. The water washes away the unreacted, soluble iron salts. As the print dries, the Prussian blue color intensifies through oxidation.

## The Mechanism of Cyanide Toxicity

The high toxicity of cyanide has been known for centuries, but the biochemical basis for its lethality was a subject of intense scientific investigation. It is now understood that cyanide is a potent and rapid-acting cellular poison.

## **Inhibition of Cellular Respiration**

Cyanide exerts its toxic effects by inhibiting the mitochondrial electron transport chain, the fundamental process by which cells generate ATP, the primary energy currency of life. Specifically, the **cyanide ion** (CN<sup>-</sup>) has a high affinity for and binds to the ferric iron (Fe<sup>3+</sup>) in the heme a<sub>3</sub> component of Cytochrome c oxidase (also known as Complex IV).[20][21][22]

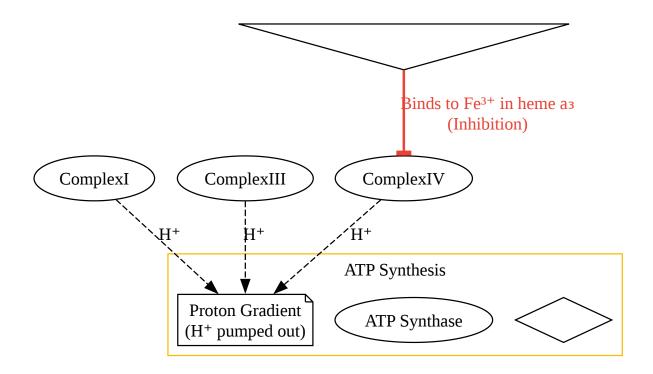


This binding event is critical because Cytochrome c oxidase is the terminal enzyme in the electron transport chain, responsible for transferring electrons to molecular oxygen, the final electron acceptor.[20] By blocking this final step, cyanide effectively halts the entire process.

The consequences are immediate and catastrophic:

- Electron transport ceases.
- Proton pumping across the inner mitochondrial membrane stops.
- The electrochemical gradient required for ATP synthesis dissipates.
- Aerobic ATP production halts, leading to rapid cellular energy failure.

Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to this cellular asphyxiation.



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# **Quantitative Toxicity Data**



The toxicity of cyanide compounds is typically expressed as the median lethal dose ( $LD_{50}$ ) or median lethal concentration ( $LC_{50}$ ). These values can vary depending on the specific compound, route of exposure, and animal species.

Table of Acute Lethal Doses (LD50) and Concentrations (LC50) of Cyanide Compounds

Compound	Species	Route	LD50 / LC50	Reference
Hydrogen Cyanide (HCN)	Human	Inhalation	LC₅o: ~622 ppm (30 min)	[24]
Hydrogen Cyanide (HCN)	Human	Inhalation	200-500 ppm (fatal in 30 min)	[9]
Hydrogen Cyanide (HCN)	Rat	Inhalation	LC50: 143 ppm (60 min)	[25]
Sodium Cyanide (NaCN)	Rat	Oral	LD <sub>50</sub> : 2.7 - 3.0 mg CN <sup>-</sup> /kg	[17]
Potassium Cyanide (KCN)	Human	Oral	Lowest fatal dose: ~0.56 mg/kg	[25]
Unspecified Cyanide	Human	Oral	LD50: 1.52 mg CN <sup>-</sup> /kg	[24][25]
Sodium Cyanide (NaCN)	Rabbit	Dermal	LD50: 4.1 mg/kg (abraded skin)	[25]

## Conclusion

The scientific journey of cyanide compounds, from an accidental splash of color in an 18th-century lab to a cornerstone of modern industry and a key tool in understanding cellular bioenergetics, is a testament to the progress of chemical science. The discovery of Prussian blue opened a new chapter in pigment chemistry and inadvertently led to the isolation of hydrogen cyanide. This, in turn, enabled revolutionary advances in metallurgy with the development of the cyanidation process for gold extraction. Concurrently, the profound and rapid toxicity of these compounds drove research that ultimately unveiled fundamental aspects



of cellular respiration. For modern researchers, this history underscores the dual nature of chemical substances and the intricate, often unexpected, pathways of scientific discovery.

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- To cite this document: BenchChem. [The Discovery and Scientific History of Cyanide Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197471#discovery-and-history-of-cyanide-compounds-in-science]

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